(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide
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Overview
Description
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide is a complex organic compound featuring a thiazolidine ring, a cyano group, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thiourea derivative with an α-haloketone to form the thiazolidine ring.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Addition of the Phenylethyl Substituent: The phenylethyl group is added through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, alkylating agents, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine ring structure, often used in medicinal chemistry.
Cyanoacetamides: Compounds featuring a cyano group and an amide functionality, used in various chemical applications.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-8-10-18(11-9-15)25-21(27)16(2)28-22(25)19(14-23)20(26)24-13-12-17-6-4-3-5-7-17/h3-11,16H,12-13H2,1-2H3,(H,24,26)/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSYEVYOKCQMHE-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(/C(=C(\C#N)/C(=O)NCCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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